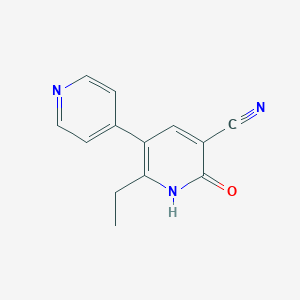

2-Ethyl Milrinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

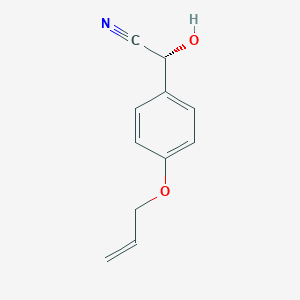

2-Ethyl Milrinone is a biochemical used for proteomics research. It is a member of a class of bipyridine inotropic/vasodilator agents with phosphodiesterase inhibitor activity .

Synthesis Analysis

For industrial purposes, milrinone is synthesized by condensation of cyanoacetamide with 4-(dimethylamino)-3-(4-pyridinyl)-3-buten-2-one and 4-ethoxy-3-(4-pyridinyl)-3-buten-2-one in the presence of a base . An alternative synthesis of milrinone starts from 2-methyl-3-(4-pyridylidiene)-1,1,5-tricyano-1,4-pentadiene-5-carboxamide and 2-methyl-6-oxo-1,6-dihydro-3,4’-bipyridine-5-carboxamide .

Molecular Structure Analysis

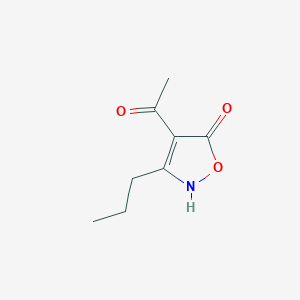

The molecular formula of 2-Ethyl Milrinone is C13H11N3O . The molecular weight is 225.25 g/mol .

Scientific Research Applications

Treatment of Heart Failure

Milrinone, including its variant 2-Ethyl Milrinone, is a selective inhibitor of the phosphodiesterase-3-enzyme (PDEIII). It’s an effective cardiotonic drug used for the treatment of heart failure . It exhibits an inotropic and vasodilatory effect by suppressing the cAMP degradation .

Treatment of Pulmonary Hypertension in Neonates and Children

Milrinone has been reassessed for its role in the treatment of heart failure and pulmonary hypertension in neonates and children . The study focused on its specific role as an inotrope and lusitrope, while considering its systemic and pulmonary vasodilatory effects .

Fe3+ Ion Sensing

The spectral properties of Milrinone enable it to coordinate with metal ions. It has been used as an excited-state intermolecular proton transfer (inter-ESPT) fluorescent probe for a highly sensitive and selective analysis of Fe3+ . This offers a sensitive detection of Fe3+ with a detection limit of 3.5 nM .

Protein Staining

Milrinone exhibits the ability to anchor proteins, leading to the recognition-driven turn-on inter-ESPT process . This highlights the potential for the probe to image proteins in electrophoresis gels .

Each of these applications is unique and showcases the versatility of 2-Ethyl Milrinone in scientific research. Further research is needed to elucidate Milrinone’s precise mechanisms and refine its clinical applications in pediatric practice .

Mechanism of Action

Milrinone, a related compound, is a positive inotrope and vasodilator with little chronotropic activity . It is a selective inhibitor of peak III cAMP phosphodiesterase isozyme in cardiac and vascular muscle . This inhibitory action is consistent with cAMP-mediated increases in intracellular ionized calcium and contractile force in cardiac muscle, as well as with cAMP-dependent contractile protein phosphorylation and relaxation in vascular muscle .

properties

IUPAC Name |

6-ethyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-2-12-11(9-3-5-15-6-4-9)7-10(8-14)13(17)16-12/h3-7H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYYNPUQZIPKQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512086 |

Source

|

| Record name | 2-Ethyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl Milrinone | |

CAS RN |

78504-63-9 |

Source

|

| Record name | 2-Ethyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)